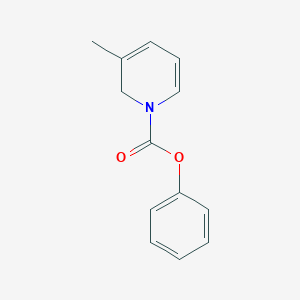
1(2H)-Pyridinecarboxylic acid, 3-methyl-, phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Pyridinecarboxylic acid, 3-methyl-, phenyl ester is an organic compound belonging to the ester class. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from pyridinecarboxylic acid and is notable for its unique structure, which includes a pyridine ring, a carboxylic acid group, and a phenyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-pyridinecarboxylic acid, 3-methyl-, phenyl ester typically involves the esterification of 3-methylpyridine-2-carboxylic acid with phenol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 1(2H)-Pyridinecarboxylic acid, 3-methyl-, phenyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and phenol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water as a nucleophile.
Reduction: Reducing agents such as LiAlH4, typically in anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a catalyst.
Major Products:
Hydrolysis: 3-methylpyridine-2-carboxylic acid and phenol.
Reduction: 3-methylpyridine-2-methanol and phenol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1(2H)-Pyridinecarboxylic acid, 3-methyl-, phenyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1(2H)-pyridinecarboxylic acid, 3-methyl-, phenyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The pyridine ring may also play a role in binding to specific sites on enzymes or receptors, modulating their activity .
Comparación Con Compuestos Similares
Methyl 3-pyridinecarboxylate: Similar structure but with a methyl ester group instead of a phenyl ester.
Ethyl 3-pyridinecarboxylate: Similar structure but with an ethyl ester group instead of a phenyl ester.
Phenyl 2-pyridinecarboxylate: Similar structure but with the ester group attached to the 2-position of the pyridine ring.
Uniqueness: 1(2H)-Pyridinecarboxylic acid, 3-methyl-, phenyl ester is unique due to the presence of both a phenyl ester group and a methyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
113118-69-7 |
|---|---|
Fórmula molecular |
C13H13NO2 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
phenyl 3-methyl-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-11-6-5-9-14(10-11)13(15)16-12-7-3-2-4-8-12/h2-9H,10H2,1H3 |
Clave InChI |
QQEUPKQEEYQNGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CN(C1)C(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


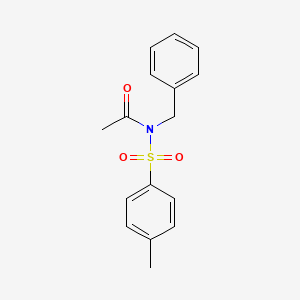

![5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine](/img/structure/B14299702.png)
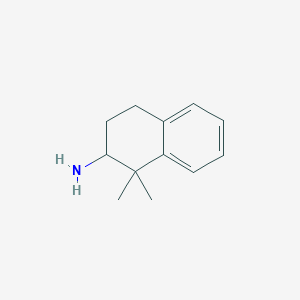
![1-[(4-Acetyl-2-hydroxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14299722.png)
![Dodecahydrospiro[cyclohexane-1,9'-fluorene]](/img/structure/B14299730.png)
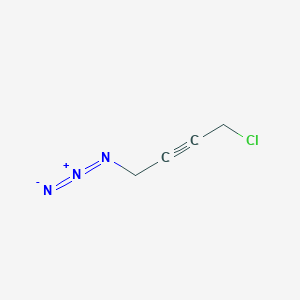
![[2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid](/img/structure/B14299736.png)
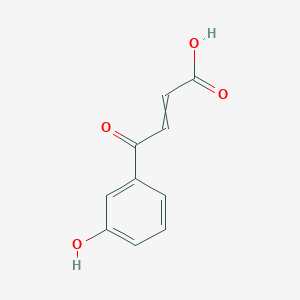
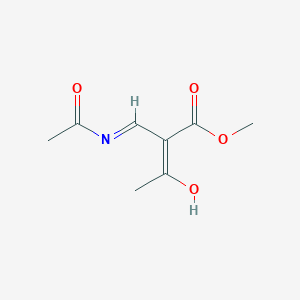
![3-[Bis(2-methylpropyl)amino]propanenitrile](/img/structure/B14299750.png)
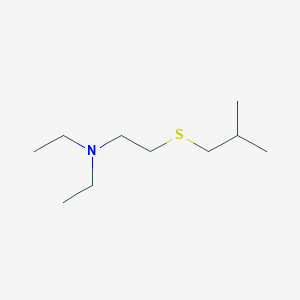
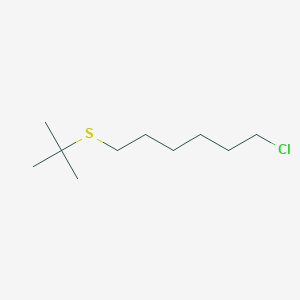
![5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid](/img/structure/B14299772.png)
